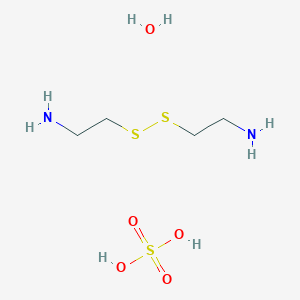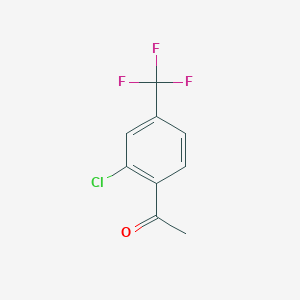
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone
Overview
Description
“1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone” is a chemical compound with a structure consisting of a phenyl ring attached to an ethanone group, with a trifluoromethyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of magnesium or an organometallic reagent . Trifluoromethylpyridines, which share a key structural motif with our compound, have been synthesized and used in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone” includes a phenyl ring attached to an ethanone group, with a trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone” include a molecular weight of 222.59 .Scientific Research Applications
Synthesis of Antimicrobial Compounds
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone has been utilized in the synthesis of various antimicrobial compounds. For example, Dave et al. (2013) described its use in creating derivatives with significant activity against bacteria like Bacillus subtilis and Escherichia coli (Dave et al., 2013). Similarly, Sherekar et al. (2022) synthesized compounds with chlorine substituents, demonstrating excellent antimicrobial properties (Sherekar et al., 2022).
Physicochemical Properties Studies
In the realm of physical chemistry, Tangeda and Nallani (2005) investigated the interactions of aromatic ketones, including 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone, with N-methyl-acetamide to understand their binary mixtures' nature (Tangeda & Nallani, 2005).
Synthesis of Novel Organic Compounds
The chemical has also been used in synthesizing novel organic compounds with potential biological activities. Walter (1994) utilized it in creating 2,2-disubstituted 1,2-dihydro-4-phenyl-quinolines, highlighting its versatility in organic synthesis (Walter, 1994).
Corrosion Inhibition Studies
Furthermore, Jawad et al. (2020) synthesized and characterized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) for its use as a corrosion inhibitor for mild steel in a corrosive environment. This study highlights the potential application of derivatives of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone in industrial material science (Jawad et al., 2020).
Photophysical and Crystallographic Studies
The compound's derivatives have also been explored in photophysical and crystallographic studies. Pye et al. (2010) described the synthesis, photophysical characterization, and X-ray structure analysis of 4,4′-Diacetylstilbene, using a related triazene compound as a synthon (Pye et al., 2010).
Mechanism of Action
Mode of Action
The mode of action of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone is currently unknown due to the lack of specific studies on this compound. It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds typically interact with their targets through the trifluoromethyl group, which can influence the electronic properties of the benzene ring and thus affect its interactions with target molecules.
Biochemical Pathways
It is known that trifluoromethylbenzenes can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s molecular weight (22259 g/mol) and physical form (liquid) suggest that it may have good bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone. For instance, the compound’s stability may be affected by storage conditions. It is recommended to store the compound in a sealed container at room temperature Other environmental factors such as pH, temperature, and the presence of other chemicals could also potentially influence the compound’s action and efficacy
properties
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDCFXOSOMAPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564091 | |
| Record name | 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
129322-81-2 | |
| Record name | 1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro-4'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



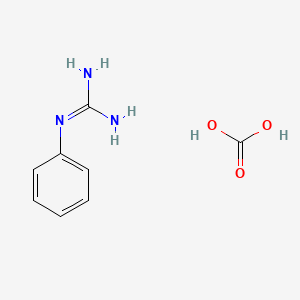
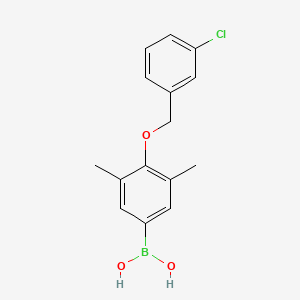
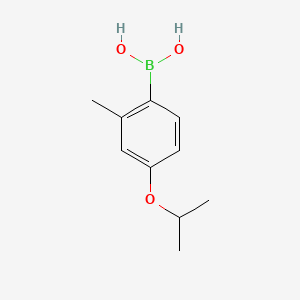
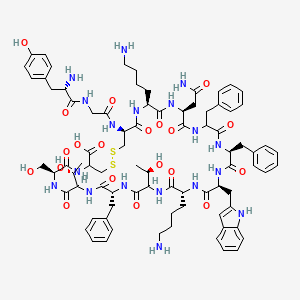


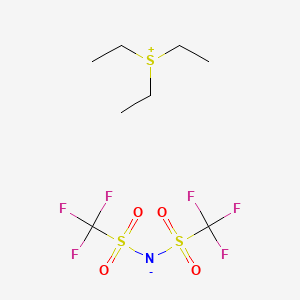
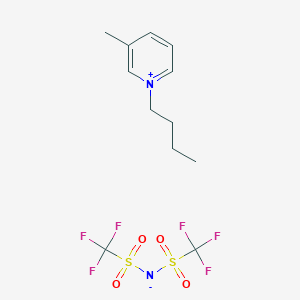
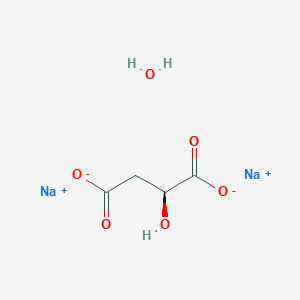
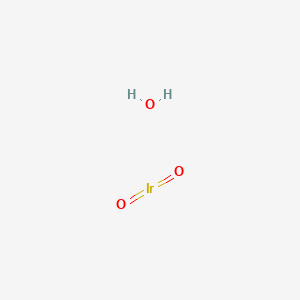
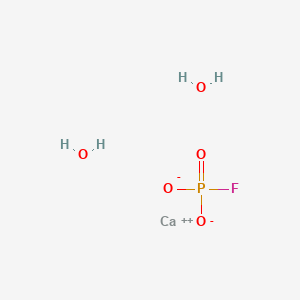
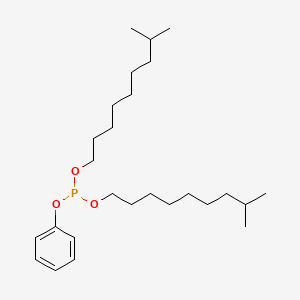
![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/no-structure.png)
